1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl and vinyl group on the dihydrobenzofuran ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-phenoxyethanol and zinc chloride as catalysts, followed by heating to induce cyclization . The reaction conditions often require temperatures around 225°C, followed by a gradual decrease to 190°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored for its efficiency in producing benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission . The compound may also interact with DNA or proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the vinyl and ethanone groups, making it less reactive in certain chemical reactions.
2-Vinyl-2,3-dihydrobenzofuran: Lacks the methyl and ethanone groups, affecting its biological activity and reactivity.
Uniqueness
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methyl and vinyl groups enhances its reactivity, while the ethanone group provides additional sites for chemical modification.
Biological Activity
1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one, also known by its CAS number 63839-85-0, is a compound belonging to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into the biological activity of this compound, summarizing various studies, case reports, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₄O₂. Its structure includes a benzofuran core with an ethenyl group and an ethanone moiety, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that certain benzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects against leukemia cells (K562 and MOLT-4) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Cytotoxicity of Benzofuran Derivatives
Compound Name | IC₅₀ (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 25 | K562 | Apoptosis induction via ROS |
Compound B | 30 | MOLT-4 | Mitochondrial dysfunction |
1-(2-Ethenyl...) | >100 | Cacki-1 (kidney) | Non-toxic |
The therapeutic index (TI), which compares the IC₅₀ values in normal versus cancer cells, suggests that while some derivatives are effective against cancer cells, they exhibit low toxicity towards healthy cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities. For example, studies have shown that certain benzofurans can inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound C | 75 | Bacillus subtilis |
Compound D | <125 | Escherichia coli |
1-(2-Ethenyl...) | >100 | Pseudomonas aeruginosa |
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : Studies indicate that compounds induce apoptosis by increasing intracellular ROS levels, leading to mitochondrial membrane potential disruption and subsequent caspase activation .
- Antimicrobial Mechanisms : The antibacterial effects may stem from interference with bacterial cell wall synthesis or disruption of cellular metabolism .
Case Studies
Several case studies have documented the effects of benzofuran derivatives on human cell lines:
- Leukemia Cell Study : A study demonstrated that a derivative similar to 1-(2-Ethenyl...) could induce apoptosis in K562 cells with a significant increase in Annexin V positivity after treatment, indicating early apoptotic changes .
- Bacterial Inhibition Study : Another investigation found that certain benzofurans effectively inhibited the growth of Staphylococcus aureus, showcasing their potential as antimicrobial agents in clinical settings .
Properties
CAS No. |
127230-04-0 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2-ethenyl-2-methyl-3H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H14O2/c1-4-13(3)8-11-7-10(9(2)14)5-6-12(11)15-13/h4-7H,1,8H2,2-3H3 |
InChI Key |
SWEUGEGDRPBFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)(C)C=C |
Origin of Product |
United States |
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